molecular formula C14H22O3 B14354852 5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione CAS No. 95399-76-1

5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione

Cat. No.: B14354852
CAS No.: 95399-76-1
M. Wt: 238.32 g/mol
InChI Key: IZNYCIDGBPAVOV-UHFFFAOYSA-N
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Description

5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with hydroxy, methyl, and butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione involves multiple steps, typically starting with the preparation of the cyclohexene ring. One common method involves the use of Friedel-Crafts alkylation to introduce the methyl groups, followed by selective hydroxylation and butylation reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .

Scientific Research Applications

5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For instance, it has been shown to interact with dopamine receptors, potentially influencing neurotransmitter release and uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

95399-76-1

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

5-(3-hydroxy-3-methylbutyl)-2,3,6-trimethylcyclohex-2-ene-1,4-dione

InChI

InChI=1S/C14H22O3/c1-8-9(2)13(16)11(10(3)12(8)15)6-7-14(4,5)17/h10-11,17H,6-7H2,1-5H3

InChI Key

IZNYCIDGBPAVOV-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C(=C(C1=O)C)C)CCC(C)(C)O

Origin of Product

United States

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